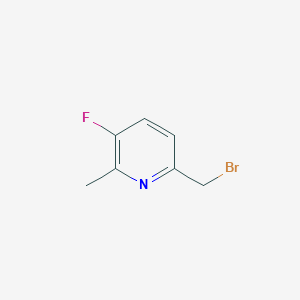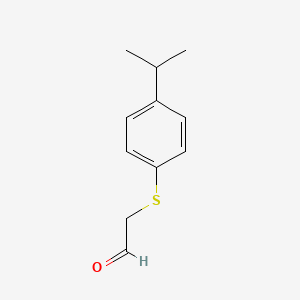
2-((4-Isopropylphenyl)thio)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Isopropylphenyl)thio)acetaldehyde is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a thioacetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Isopropylphenyl)thio)acetaldehyde typically involves the reaction of 4-isopropylthiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the thioacetaldehyde linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Isopropylphenyl)thio)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: 2-((4-Isopropylphenyl)thio)acetic acid.
Reduction: 2-((4-Isopropylphenyl)thio)ethanol.
Substitution: Various substituted thioacetaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-Isopropylphenyl)thio)acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Isopropylphenyl)thio)acetaldehyde involves its interaction with specific molecular targets. The thioacetaldehyde group can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Methylphenyl)thio)acetaldehyde
- 2-((4-Ethylphenyl)thio)acetaldehyde
- 2-((4-Propylphenyl)thio)acetaldehyde
Uniqueness
2-((4-Isopropylphenyl)thio)acetaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C11H14OS |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
2-(4-propan-2-ylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C11H14OS/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
SSYDHFHGQOMFCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)SCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
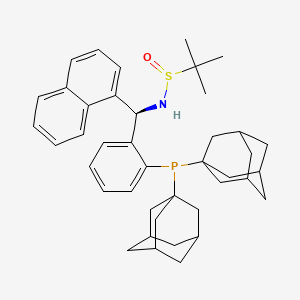
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
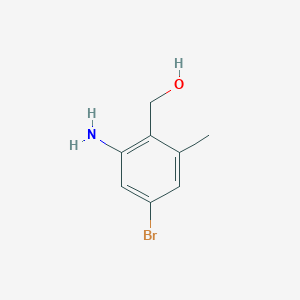
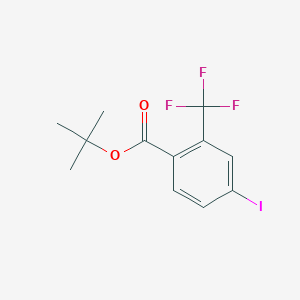
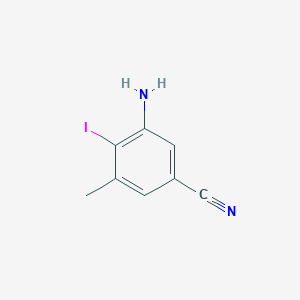
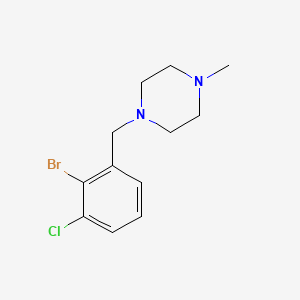
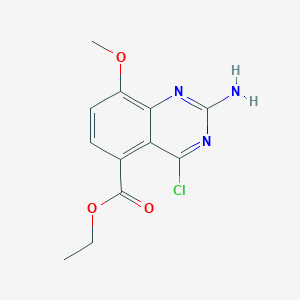
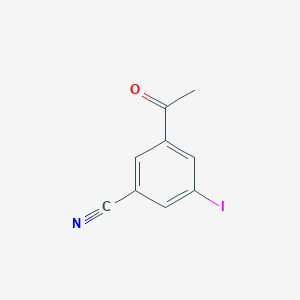
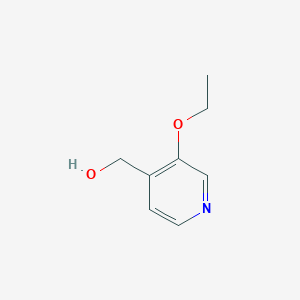

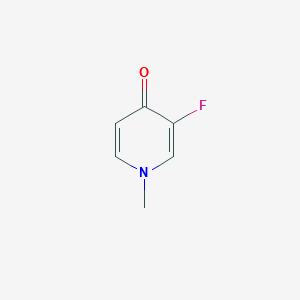
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
